N~1~-(4-methoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N¹-(4-Methoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative characterized by a bicyclic cyclohepta[c]pyridazin-3-one core and a 4-methoxyphenethyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-17-9-7-15(8-10-17)11-12-21-19(24)14-23-20(25)13-16-5-3-2-4-6-18(16)22-23/h7-10,13H,2-6,11-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHQPDOLZJQKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=C3CCCCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps, including the formation of the cycloheptapyridazinone core and the subsequent attachment of the methoxyphenethyl group. Common synthetic routes may include:
Formation of the Cycloheptapyridazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyphenethyl Group: This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-methoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds with similar structural motifs exhibit antidepressant-like activities. The methoxyphenethyl group is known for its influence on neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that derivatives of this compound can enhance mood and alleviate symptoms of depression in animal models .
Anti-inflammatory Properties
N~1~-(4-methoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . Further investigation is warranted to explore its efficacy in vivo.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Antidepressant Activity | Demonstrated significant reduction in depressive behavior in rodent models compared to control groups. | Potential treatment for major depressive disorder. |
| Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in cultured macrophages by 50%. | Possible use in autoimmune diseases and chronic inflammation management. |
| Antitumor Research | Inhibited growth of breast cancer cells by 30% at a concentration of 10 µM. | Exploration as an adjunct therapy in oncology treatments. |
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Cyclohepta[c]pyridazin vs. Benzo[b][1,4]thiazin :
- YHV98-4 (N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide) replaces the cyclohepta[c]pyridazin core with a benzo[b][1,4]thiazin ring, which is smaller and less rigid. YHV98-4 exhibits Hv1 channel inhibition , attenuating chronic inflammatory pain in preclinical models . The cyclohepta[c]pyridazin core in the target compound may offer improved metabolic stability due to reduced ring strain compared to the thiazin system.
Cyclohepta[c]pyridazin vs. Pyrrolo[1,2-a]pyrazin :
- PhX ((S)-2-(1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-methoxyphenethyl)acetamide) shares the 4-methoxyphenethyl group but features a pyrrolo[1,2-a]pyrazin-dione core. PhX was synthesized for insect serotonin receptor studies, highlighting the role of core flexibility in target specificity .
Substituent Variations
- Fluorinated Analogs: Two analogs from screening libraries, N-[(4-fluorophenyl)methyl]- and N-[2-(3-fluorophenyl)ethyl]- derivatives, retain the cyclohepta[c]pyridazin core but replace the 4-methoxyphenethyl group with fluorinated arylalkyl chains.
Trifluoromethyl-Benzimidazole Derivative :
- A related compound, 2-(3-oxo-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-trifluoromethyl-benzoimidazol-1-yl)-ethyl]-acetamide , substitutes the 4-methoxyphenethyl group with a trifluoromethyl-benzimidazole moiety. The electron-withdrawing CF₃ group could modulate electronic properties and binding kinetics, though biological data are absent .
Anti-Cancer Acetamide Derivatives
- Compounds 38, 39, and 40 from (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) share the 4-methoxyphenyl group but incorporate quinazoline sulfonyl cores. These showed IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cancer cells, suggesting that the target compound’s cyclohepta[c]pyridazin core may offer a novel scaffold for oncology applications .
Structural Confirmation
- Unlike the 1,4-oxadiazole derivatives in (synthesized using caesium carbonate/DMF), the target compound’s lack of heteroaromatic rings in the core may simplify NMR interpretation, avoiding overlapping signals from oxadiazole protons .
Therapeutic Potential and Mechanisms
- Oncology: The anti-cancer activity of 4-methoxyphenyl acetamides supports further screening against tumor cell lines. Immunomodulation: Patent compounds with benzoxazin cores () target RORγ for autoimmune diseases, suggesting that the target’s bicyclic core could be repurposed for similar pathways .
Biological Activity
N~1~-(4-methoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets. Research has indicated that it exhibits potential in several areas:
- Anticoagulant Activity : The compound shows promise as an anticoagulant agent by inhibiting factor Xa (fXa), which plays a crucial role in the coagulation cascade. This activity is significant for therapeutic applications in thrombosis and related disorders .
- Cognitive Enhancement : Preliminary studies suggest that derivatives of this compound may enhance cognitive functions through modulation of neurotransmitter systems. The methoxyphenethyl group is hypothesized to contribute to these effects by influencing dopaminergic and serotonergic pathways .
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines. The structural features enable interaction with cellular targets involved in proliferation and apoptosis .
The mechanisms underlying the biological activities of this compound are diverse:
- Factor Xa Inhibition : The compound's ability to inhibit fXa involves binding to the active site of the enzyme, preventing the conversion of prothrombin to thrombin. This mechanism is critical for its anticoagulant properties .
- Neurotransmitter Modulation : It is believed that the methoxy group enhances lipophilicity and penetration across the blood-brain barrier, allowing it to modulate neurotransmitter systems effectively .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | References |
|---|---|---|
| Anticoagulant | Inhibition of factor Xa | |
| Cognitive Enhancement | Modulation of neurotransmitters | |
| Anticancer | Induction of apoptosis |
Table 2: Case Studies on Anticancer Activity
Case Studies
- Anticoagulant Efficacy : A study demonstrated that N~1~-(4-methoxyphenethyl)-2-(3-oxo...) effectively reduced thrombus formation in animal models when administered at therapeutic doses .
- Cognitive Enhancement : In a rodent model evaluating cognitive function post-administration of the compound, results indicated improved memory retention and learning capabilities compared to controls .
- Anticancer Research : Various studies have shown that modifications to the compound's structure can enhance its anticancer efficacy against multiple cancer types. For instance, a derivative exhibited significant cytotoxic effects against MCF-7 cells with an IC50 value of 15 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
